molecular formula C19H24N4O2S B2500166 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898350-54-4

2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2500166
CAS No.: 898350-54-4
M. Wt: 372.49
InChI Key: XENZXUJNDPCAJE-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a sophisticated heterocyclic compound designed for advanced pharmacological screening and drug discovery research. This molecule is built on the thiazolo[3,2-b][1,2,4]triazole scaffold, a bicyclic system that has attracted significant attention in medicinal chemistry due to its diverse biological activities. Compounds featuring this core structure have been demonstrated to possess promising antitumor properties, with some derivatives exhibiting excellent activity in the NCI 60 cancer cell line screen at concentrations of 10 μM, and showing selectivity by not causing toxicity to normal somatic cells . The specific molecular architecture of this reagent, which incorporates a 4-hydroxypiperidine group and a m-tolyl (meta-methylphenyl) ring, is engineered to explore structure-activity relationships (SAR) and optimize interactions with biological targets. The 4-hydroxypiperidine moiety, a key feature in many bioactive molecules, can contribute to improved aqueous solubility and hydrogen-bonding capacity, potentially enhancing the compound's pharmacokinetic profile. Research into related thiazolo[3,2-b][1,2,4]triazole derivatives has identified potential mechanisms of action, including the inhibition of crucial enzymes like topoisomerase I (Top1) and phospholipase A2 (PLA2G15) . Inhibition of these targets can disrupt DNA replication in cancer cells and modulate lipid signaling pathways, respectively. Furthermore, the structural similarity of this compound class to known bioactive molecules suggests potential as a cationic amphiphilic drug (CAD), which may influence its subcellular distribution and therapeutic effects . This product is intended for non-human research applications only. It is a key building block for scientists working in medicinal chemistry, particularly in the synthesis of novel molecules for investigating cancer biology, enzyme inhibition, and other biochemical pathways. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-5-[(4-hydroxypiperidin-1-yl)-(3-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-3-15-20-19-23(21-15)18(25)17(26-19)16(13-6-4-5-12(2)11-13)22-9-7-14(24)8-10-22/h4-6,11,14,16,24-25H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENZXUJNDPCAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898350-54-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesized data, case studies, and significant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a thiazolo[3,2-b][1,2,4]triazol core, which is linked to an ethyl group and a hydroxypiperidine moiety. The compound’s molecular weight is approximately 372.5 g/mol, making it suitable for various pharmacological applications.

Pharmacological Profile

Research indicates that This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli in vitro.
  • Anticancer Properties : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of cell cycle proteins.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective potential in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of thiazolo[3,2-b][1,2,4]triazole compounds. The results indicated that the compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, the anticancer activity of this compound was assessed using MCF-7 and HeLa cell lines. The results showed that treatment with the compound resulted in a dose-dependent reduction in cell viability with an IC50 value around 25 µM for MCF-7 cells .

The biological activities are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Modulation of Signaling Pathways : It appears to affect various signaling pathways associated with apoptosis and cell survival.

Summary of Key Findings

Biological ActivityModel/Assay UsedIC50/Effect
AntimicrobialS. aureus, E. coli50 µg/mL
AnticancerMCF-7 Cell Line25 µM
NeuroprotectionNeuronal Cell ModelsReduced oxidative stress

Future Directions

Further studies are needed to explore the full pharmacological potential of this compound. Investigations into its pharmacokinetics and bioavailability will be crucial for understanding its therapeutic applications. Moreover, in vivo studies are warranted to validate the efficacy observed in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The primary structural analogs share the thiazolo[3,2-b][1,2,4]triazol-6-ol core but differ in substituents, leading to variations in physicochemical and pharmacological properties. Below is a comparative analysis with the most closely related compound identified in available literature:

Feature 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Position 2 Substituent Ethyl group Methyl group
Piperidine Ring 4-hydroxypiperidinyl (polar, H-bond donor) 4-methylpiperidinyl (nonpolar, lipophilic)
Aryl Group m-Tolyl (meta-methylphenyl; moderate steric bulk) 3,4,5-Trimethoxyphenyl (electron-rich, bulky, enhanced π-π stacking potential)
Position 6 Hydroxyl group (enhanced solubility) Hydroxyl group (similar polarity)

Key Implications of Structural Differences

The 4-hydroxypiperidinyl group introduces polarity, countering the lipophilic effects of the ethyl group, whereas the 4-methylpiperidinyl analog is more hydrophobic .

Aryl Group Interactions :

  • The m-tolyl group provides moderate steric bulk and hydrophobic interactions, suitable for binding to shallow enzyme pockets.
  • The 3,4,5-trimethoxyphenyl group’s electron-rich nature and bulk may enhance binding to targets requiring aromatic stacking (e.g., kinase ATP-binding sites) but could limit metabolic stability due to methoxy groups .

Pharmacokinetic Properties :

  • The hydroxyl group on the piperidine ring in the target compound may increase metabolic clearance via glucuronidation compared to the methylated analog.

Research Findings and Data Gaps

While direct comparative studies are scarce, inferences can be drawn from analogous compounds:

  • Synthetic Accessibility : The trimethoxyphenyl analog may require more complex synthesis due to multiple methoxy groups, whereas the m-tolyl derivative is simpler to functionalize.
  • Biological Activity : Thiazolo-triazole derivatives with electron-rich aryl groups (e.g., trimethoxyphenyl) often exhibit stronger kinase inhibition, while polar substituents (e.g., hydroxypiperidinyl) may improve solubility in aqueous formulations.

Table: Hypothetical Activity Profiles Based on Structural Features

Compound Predicted Target Affinity Solubility (LogP) Metabolic Stability
This compound Moderate (hydrophobic pockets) ~2.1 (estimated) Moderate (CYP450/UGT)
2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol High (kinases) ~3.5 (estimated) Low (methoxy cleavage)

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